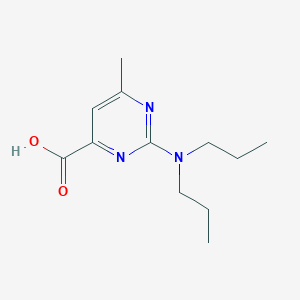
1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure, substituted with a 3-chloro-benzyl group, a carboxylic acid group, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-benzaldehyde with an appropriate amine to form an intermediate Schiff base, followed by cyclization and oxidation steps to yield the final quinoline derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and minimize waste.
化学反応の分析
Types of Reactions: 1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
1-(3-Chlorobenzyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be compared with other quinoline derivatives, such as:
Quinine: A well-known antimalarial drug.
Chloroquine: Another antimalarial agent with a similar quinoline structure.
Ciprofloxacin: A fluoroquinolone antibiotic.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H12ClNO3 |
|---|---|
分子量 |
313.7 g/mol |
IUPAC名 |
1-[(3-chlorophenyl)methyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12ClNO3/c18-12-5-3-4-11(8-12)9-19-10-14(17(21)22)16(20)13-6-1-2-7-15(13)19/h1-8,10H,9H2,(H,21,22) |
InChIキー |
JPCSKFQRMWGYDS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2CC3=CC(=CC=C3)Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-Aminomethyl-6-(3,5-dimethyl-pyrazol-1-yl)-pyrazin-2-yl]-(4-chloro-phenyl)-amine](/img/structure/B8326744.png)



![[2-(2-Hydroxyethylamino)-2-oxoethoxy]acetic acid](/img/structure/B8326764.png)





![[4-(2-Hydroxy-ethoxycarbonylamino)-phenoxy]-acetic acid methyl ester](/img/structure/B8326832.png)


